molecular formula C16H12F3NO3 B257015 Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate

Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate

Cat. No. B257015
M. Wt: 323.27 g/mol
InChI Key: MDTNAJZTXGDLIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate, also known as TFB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a white crystalline powder with a molecular weight of 365.3 g/mol and a melting point of 138-140°C.

Scientific Research Applications

Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate has a wide range of scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause oxidative damage to cellular components, leading to various diseases such as cancer, Alzheimer's, and Parkinson's. Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate can selectively detect ROS in living cells by emitting a fluorescent signal upon reaction with ROS.
Furthermore, Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate has been used as a photoreactive cross-linking agent to study protein-protein interactions in cells. The compound can cross-link proteins upon exposure to UV light, providing a powerful tool for investigating protein-protein interactions in complex biological systems.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate is not fully understood, but it is believed to involve the formation of covalent adducts with ROS and proteins. Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate can react with ROS to form a fluorescent product, which can be detected using fluorescence microscopy. Additionally, Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate can cross-link proteins upon exposure to UV light, providing a means to study protein-protein interactions.
Biochemical and Physiological Effects:
Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate has been shown to have minimal toxicity in vitro and in vivo, making it a promising compound for biological applications. The compound has been used to detect ROS in living cells without affecting cell viability or morphology. Moreover, Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate has been shown to cross-link proteins without affecting their function, making it a useful tool for studying protein-protein interactions in complex biological systems.

Advantages and Limitations for Lab Experiments

Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate has several advantages for lab experiments, including its ease of synthesis, high yield, and good purity. The compound is also relatively stable and can be stored for long periods without degradation. However, Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate has some limitations, including its limited solubility in aqueous solutions, which can limit its use in certain biological applications.

Future Directions

Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate has significant potential for future research applications, including its use as a fluorescent probe for the detection of ROS in living organisms. The compound could also be used as a cross-linking agent for studying protein-protein interactions in complex biological systems. Moreover, Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate could be modified to improve its solubility and specificity for ROS detection, making it a more versatile tool for biological research.

Synthesis Methods

Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate can be synthesized using a multistep process that involves the reaction of 2-(trifluoromethyl)benzoic acid with thionyl chloride to form 2-(trifluoromethyl)benzoyl chloride. This intermediate is then reacted with 4-aminobenzoic acid methyl ester to yield Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate. The synthesis of Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate is relatively straightforward, and the compound can be obtained in high yields with good purity.

properties

Product Name

Methyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate

Molecular Formula

C16H12F3NO3

Molecular Weight

323.27 g/mol

IUPAC Name

methyl 4-[[2-(trifluoromethyl)benzoyl]amino]benzoate

InChI

InChI=1S/C16H12F3NO3/c1-23-15(22)10-6-8-11(9-7-10)20-14(21)12-4-2-3-5-13(12)16(17,18)19/h2-9H,1H3,(H,20,21)

InChI Key

MDTNAJZTXGDLIG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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